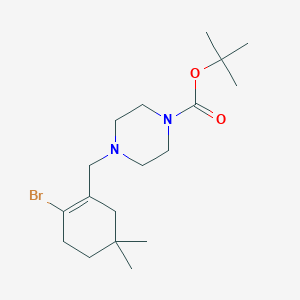
Methyl 2-(4-cyano-2-methylphenyl)acetate
Descripción general
Descripción
“Methyl 2-(4-cyano-2-methylphenyl)acetate” is a carboxylate derivative and can be used as an intermediate in organic synthesis . It is also used for pharmaceutical testing .
Synthesis Analysis
The synthesis of cyanoacetamides, which are similar to the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . A stirred solution of 4-cyano-2-methylphenyl acetate in methanol was treated with a solution of potassium carbonate in water at room temperature.Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C11H11NO2 .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación
Solid-Liquid Phase Equilibrium and Mixing Properties
Methyl 2-(4-cyano-2-methylphenyl)acetate, as part of the 2-Cyano-4′-methylbiphenyl (OTBN) family, has been studied for its solid-liquid phase equilibrium and mixing properties in various solvents. The solubility of OTBN in solvents like acetone, methyl acetate, and ethyl acetate varies with temperature, which is crucial for designing and optimizing its production process (Zhou et al., 2016).
Solubility and Dissolution Thermodynamic Properties
Research has been conducted on the solubility of OTBN in binary solvent mixtures, including ethanol with ethyl acetate, acetonitrile, and acetone. Understanding these properties is essential for various applications, including pharmaceutical processes (Zhou et al., 2017).
Synthesis of Pharmaceutical Intermediates
Methyl 2-cyano-2-(3-thienyl)acetate, a related compound, can be synthesized and then hydrolyzed to 3-thienylmalonic acid, which is a valuable pharmaceutical intermediate (Raynolds, 1984).
Synthesis and Crystal Structure Analysis
Studies have also been conducted on the synthesis and crystal structure of related compounds, like 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate. Such research is vital for developing new materials and understanding molecular interactions (Yaman et al., 2019).
Synthesis of Genotoxic Impurities in Pharmaceuticals
Research has been done on the synthesis of genotoxic impurities related to this compound in pharmaceuticals like Escitalopram Oxalate. Such studies are crucial for ensuring drug safety and efficacy (Katta et al., 2017).
Thermodynamic Properties in Organic Solvents
The thermodynamic properties of related compounds like 2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-2-propenamide in organic solvents have been investigated. These studies provide insights into solubility, dissolution, and mixing behaviors essential for chemical processing and formulation (Sobechko et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(4-cyano-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-5-9(7-12)3-4-10(8)6-11(13)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCYUQRXBQOERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261653-82-0 | |
| Record name | methyl 2-(4-cyano-2-methylphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)










